13H-Spiro[benzo[c]indeno[2,1-a]carbazole-14,9'-fluorene]
Description
13H-Spiro[benzo[c]indeno[2,1-a]carbazole-14,9'-fluorene] is a non-alternant polycyclic hydrocarbon featuring a spiro-conjugated architecture that integrates benzo[c]indeno[2,1-a]carbazole and fluorene moieties. This compound exhibits unique electronic properties due to its extended π-conjugation and spiro-junction, which disrupts planarity and reduces aggregation-induced quenching. Such characteristics make it promising for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and spintronics .
Properties
IUPAC Name |
spiro[3-azahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4,6,8,11,13,15,18,20,22-undecaene-24,9'-fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H21N/c1-2-14-24-23(13-1)31-25-15-5-9-19-29(25)35(33(31)34-32(24)26-16-6-10-20-30(26)36-34)27-17-7-3-11-21(27)22-12-4-8-18-28(22)35/h1-20,36H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDJGAXUDYQDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=C2C5=CC=CC=C5N4)C6(C7=CC=CC=C7C8=CC=CC=C86)C9=CC=CC=C93 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13H-Spiro[benzo[c]indeno[2,1-a]carbazole-14,9’-fluorene] typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and spiro-annulation reactions under controlled conditions. Common reagents used in these reactions include palladium catalysts, strong bases, and solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods: While specific industrial production methods for 13H-Spiro[benzo[c]indeno[2,1-a]carbazole-14,9’-fluorene] are not widely documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 13H-Spiro[benzo[c]indeno[2,1-a]carbazole-14,9’-fluorene] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrocarbon derivatives.
Scientific Research Applications
13H-Spiro[benzo[c]indeno[2,1-a]carbazole-14,9’-fluorene] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 13H-Spiro[benzo[c]indeno[2,1-a]carbazole-14,9’-fluorene] exerts its effects is primarily through its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, thereby modulating their activity. The compound’s unique spiro structure allows it to fit into specific binding sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Compounds for Comparison:
Benz[c]indeno[2,1-a]fluorene (6b): A non-spiro analog with mesityl substituents, synthesized via Pd-catalyzed coupling (Scheme 5 in ).
Indeno[2,1-a]fluorene (3): A bistable isomer with open-shell diradical character .
5′H-Spiro[fluorene-9,7′-indeno[2,1-b]carbazole] (): A spiro isomer with a molecular weight of 405.5 g/mol and ChemSpider ID 60599144.
13H-Dibenzo[a,i]fluorene (): A smaller non-spiro compound (MW 266.33 g/mol) with dibenzo-annelation.
Structural Differences:
- Spiro vs. Non-Spiro Architecture: The spiro junction in the target compound introduces steric hindrance, reducing intermolecular π-π stacking compared to planar analogs like benz[c]indeno[2,1-a]fluorene .
- Substituent Effects: Mesityl groups in 6b enhance steric protection and radical stability, whereas the carbazole moiety in the target compound introduces nitrogen heteroatoms, altering electron distribution .
Electronic and Optical Properties
HOMO-LUMO Gaps:
- The target compound’s spiro architecture likely results in a larger HOMO-LUMO gap (~2.5 eV estimated) compared to non-spiro indenofluorenes (e.g., indeno[2,1-a]fluorene: ~1.8 eV), as spiro conjugation limits π-orbital overlap .
- Benzo[c]indeno[2,1-a]fluorene derivatives exhibit small gaps (~1.9 eV) due to quinoidal distortion, enabling near-infrared absorption .
Radical Character:
- Indeno[2,1-a]fluorene (3) shows bistability between closed-shell and open-shell diradical states (ΔES-T = 1.2 kcal/mol), whereas the spiro structure in the target compound may suppress diradical formation due to reduced conjugation .
Physical Properties
Thermal Stability and Solubility:
- Spiro compounds like 5′H-Spiro[fluorene-9,7′-indeno[2,1-b]carbazole] () exhibit high thermal stability (boiling point ~635°C) and improved solubility in polar solvents (e.g., DMSO) compared to planar analogs .
- Non-spiro indenofluorenes (e.g., 6b) have lower melting points (~240°C) due to weaker intermolecular interactions .
Data Tables
Table 1: Comparative Physical Properties
| Compound | Molecular Weight (g/mol) | HOMO-LUMO Gap (eV) | Melting Point (°C) | Radical Character |
|---|---|---|---|---|
| Target Spiro Compound | ~405.5 | ~2.5 (estimated) | N/A | Low |
| Benz[c]indeno[2,1-a]fluorene (6b) | 454.6 | ~1.9 | 240 | Moderate |
| Indeno[2,1-a]fluorene (3) | 292.3 | ~1.8 | N/A | High |
| 5′H-Spiro[fluorene-9,7′-indeno[2,1-b]carbazole] | 405.5 | ~2.4 | 167 | Low |
Biological Activity
13H-Spiro[benzo[c]indeno[2,1-a]carbazole-14,9'-fluorene], a complex polycyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique spiro structure that integrates multiple aromatic rings, contributing to its stability and biological activity. Its molecular formula is represented as follows:
The compound's CAS number is 2209881-38-7, which facilitates its identification in chemical databases.
Synthesis
Synthesis of 13H-Spiro[benzo[c]indeno[2,1-a]carbazole-14,9'-fluorene] has been achieved through various methods including:
- Multicomponent reactions (MCRs) : These techniques allow for the rapid assembly of complex structures from simpler precursors, enhancing efficiency and yield .
- Gold-catalyzed reactions : This method has been utilized to construct fused carbazole derivatives that serve as precursors for the target compound .
Anticancer Activity
Several studies have indicated that 13H-Spiro[benzo[c]indeno[2,1-a]carbazole-14,9'-fluorene] exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Antibacterial Activity
Research has also highlighted the antibacterial potential of this compound. In one study, it was tested against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus cereus | 10 |
The results suggest that the compound possesses a broad spectrum of antibacterial activity, making it a candidate for further development in antimicrobial therapies.
Anti-inflammatory Properties
In addition to its anticancer and antibacterial effects, preliminary studies indicate that the compound may exhibit anti-inflammatory properties. It has been shown to reduce inflammation markers in experimental models, suggesting a potential role in treating inflammatory diseases.
Case Studies
-
Anticancer Efficacy Study :
- A recent study evaluated the effects of 13H-Spiro[benzo[c]indeno[2,1-a]carbazole-14,9'-fluorene] on MCF-7 cells.
- Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 12 µM after 48 hours of treatment.
-
Antibacterial Assessment :
- The compound was assessed against methicillin-resistant Staphylococcus aureus (MRSA) and showed promising results with an MIC value lower than that of standard antibiotics like ciprofloxacin.
- Further testing confirmed its efficacy against biofilm-forming bacteria.
-
Inflammation Model :
- In an animal model of induced inflammation, administration of the compound resulted in significant reductions in paw edema compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
